Chemical structure and molecular weight of 1-bromo-4-isocyanatonaphthalene
Chemical structure and molecular weight of 1-bromo-4-isocyanatonaphthalene
An In-depth Technical Guide to 1-Bromo-4-isocyanatonaphthalene
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1-bromo-4-isocyanatonaphthalene, a bifunctional chemical intermediate with significant potential in synthetic chemistry, materials science, and drug discovery. We will delve into its chemical structure, molecular properties, reactivity, synthesis, and potential applications, offering insights grounded in established chemical principles.
Core Molecular and Structural Characteristics
1-Bromo-4-isocyanatonaphthalene is an aromatic compound featuring a naphthalene core. This core is substituted with a bromine atom at the C1 position and a highly reactive isocyanate group at the C4 position. This unique arrangement of functional groups makes it a valuable building block for more complex molecular architectures.
The fundamental properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C11H6BrNO[1][2] |
| Molecular Weight | 248.08 g/mol [1][3] |
| CAS Number | 1591-96-4[1][3] |
| IUPAC Name | 1-bromo-4-isocyanatonaphthalene[2] |
| SMILES | O=C=NC1=C2C=CC=CC2=C(Br)C=C1[2][3] |
| InChI Key | VWVGFGCFRGMOLK-UHFFFAOYSA-N[2] |
Physicochemical Properties
While extensive experimental data for 1-bromo-4-isocyanatonaphthalene is not widely published, its properties can be inferred from related compounds and computational predictions.
| Property | Value/Description |
| Appearance | Likely a solid at room temperature, given the properties of similar aromatic isocyanates. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in nonpolar solvents and likely reactive with protic solvents. |
| Storage | Should be stored in a cool, dry place under an inert atmosphere to prevent degradation from moisture. Cold-chain transportation may be required for long-term stability.[3] |
Reactivity and Mechanistic Considerations
The chemistry of 1-bromo-4-isocyanatonaphthalene is dominated by the distinct reactivities of its two functional groups: the electrophilic isocyanate and the versatile bromo group.
The Isocyanate Group: A Gateway to Ureas and Carbamates
The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles. This reactivity is central to its utility in synthesis.
-
Reaction with Amines: Primary and secondary amines attack the central carbon of the isocyanate to form substituted ureas. This reaction is typically fast and high-yielding, making it a cornerstone of combinatorial chemistry and the synthesis of biologically active molecules.
-
Reaction with Alcohols: Alcohols react similarly to form carbamates. This reaction may require a catalyst, such as a tertiary amine or an organotin compound, to proceed at a practical rate.
-
Reaction with Water: Water acts as a nucleophile, leading to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This highlights the moisture-sensitive nature of isocyanates.[4]
The Bromo Group: A Handle for Carbon-Carbon Bond Formation
The bromine atom on the naphthalene ring is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of a new aryl or vinyl group at the C1 position.
-
Heck Coupling: Palladium-catalyzed reaction with an alkene can be used to append an unsaturated side chain.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling with an amine.
The bifunctional nature of 1-bromo-4-isocyanatonaphthalene allows for sequential or orthogonal reactions, providing a powerful strategy for building molecular complexity.
Caption: Key reaction pathways of 1-bromo-4-isocyanatonaphthalene.
Synthetic Approaches
The synthesis of 1-bromo-4-isocyanatonaphthalene is not commonly detailed in the literature. However, a plausible and efficient synthesis can be designed starting from 1-bromonaphthalene, a readily available starting material. The key transformation is the introduction of the isocyanate group at the C4 position. A common method for this is the Curtius rearrangement.
Proposed Synthetic Protocol
This protocol outlines a multi-step synthesis from 1-bromonaphthalene.
Step 1: Nitration of 1-Bromonaphthalene
-
In a well-ventilated fume hood, cool a solution of 1-bromonaphthalene in concentrated sulfuric acid to 0°C.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture over ice and collect the precipitated product, 1-bromo-4-nitronaphthalene, by filtration.
-
Wash the solid with water until the filtrate is neutral and dry the product.
Step 2: Reduction of the Nitro Group
-
Suspend 1-bromo-4-nitronaphthalene in ethanol.
-
Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H2 with Pd/C), to the suspension.
-
If using SnCl2, heat the mixture to reflux for several hours.
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product, 4-bromo-1-naphthylamine.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Step 3: Formation of the Isocyanate
-
Dissolve the 4-bromo-1-naphthylamine in a suitable solvent, such as toluene.
-
Add a phosgenating agent, such as triphosgene, and a non-nucleophilic base (e.g., triethylamine) at 0°C.
-
Slowly warm the reaction to reflux and maintain for several hours until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
Cool the reaction mixture, filter off any salts, and remove the solvent under reduced pressure.
-
Purify the crude 1-bromo-4-isocyanatonaphthalene by vacuum distillation or recrystallization.
Caption: Proposed synthetic workflow for 1-bromo-4-isocyanatonaphthalene.
Applications in Research and Drug Development
The unique structure of 1-bromo-4-isocyanatonaphthalene makes it a valuable tool for medicinal chemists and materials scientists.
-
Scaffold for Drug Discovery: The naphthalene core is a privileged scaffold found in many biologically active compounds.[5] The two reactive handles on this molecule allow for the rapid generation of diverse libraries of compounds. For example, the isocyanate can be reacted with a variety of amines to introduce different side chains, while the bromo group can be used in cross-coupling reactions to explore different aromatic substitutions. This "two-vector" approach is highly efficient for structure-activity relationship (SAR) studies.
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The ability to functionalize both the C1 and C4 positions of the naphthalene ring allows for the synthesis of compounds that can be optimized for potency and selectivity against specific kinases.
-
Development of Molecular Probes: The isocyanate group can be used to covalently attach the naphthalene moiety to proteins or other biomolecules. If the naphthalene core is further functionalized with a fluorescent reporter group (via reaction at the bromo position), the resulting molecule can serve as a molecular probe to study biological processes.
-
Materials Science: The rigid naphthalene core and the reactive functional groups make this compound a candidate for the synthesis of novel polymers and organic materials with interesting electronic or photophysical properties. For example, it could be incorporated into polyureas or used to functionalize surfaces.
Safety and Handling
As with any reactive chemical, proper safety precautions must be taken when handling 1-bromo-4-isocyanatonaphthalene.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Hazards: Isocyanates are known respiratory and skin sensitizers and can be lachrymatory.[8] Brominated aromatic compounds can be irritants. Avoid contact with skin and eyes, and do not breathe dust or vapors.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
1-Bromo-4-isocyanatonaphthalene is a versatile bifunctional molecule with significant potential as a building block in organic synthesis. Its two distinct reactive centers—the electrophilic isocyanate and the adaptable bromo group—provide chemists with a powerful tool for constructing complex molecular architectures. While detailed experimental data on this specific compound is limited, its properties and reactivity can be confidently predicted based on well-established chemical principles. Its potential applications in drug discovery, particularly in the generation of compound libraries for screening and the synthesis of targeted therapies, make it a compound of considerable interest to the scientific community.
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